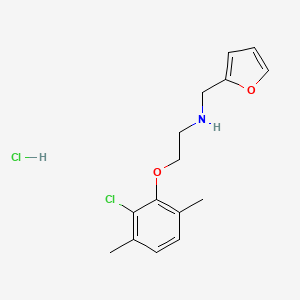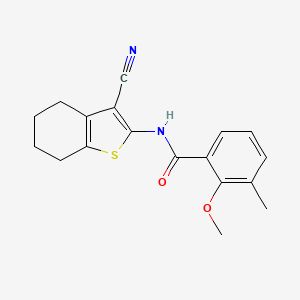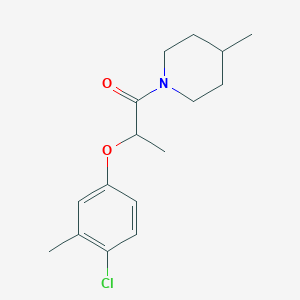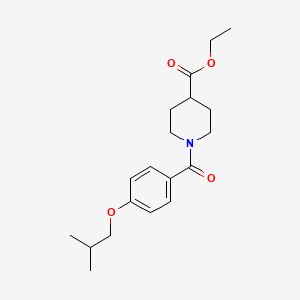
2-(2-chloro-3,6-dimethylphenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Descripción general
Descripción
2-(2-chloro-3,6-dimethylphenoxy)ethylamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated dimethylphenoxy group and a furylmethylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3,6-dimethylphenoxy)ethylamine hydrochloride typically involves the reaction of 2-(2-chloro-3,6-dimethylphenoxy)ethanol with 2-furylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-3,6-dimethylphenoxy)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2-chloro-3,6-dimethylphenoxy)ethylamine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study its effects on biological systems. It can serve as a tool for investigating cellular processes and interactions at the molecular level.
Medicine
In medicine, 2-(2-chloro-3,6-dimethylphenoxy)ethylamine hydrochloride may have potential therapeutic applications. Research may focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-3,6-dimethylphenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(2-chloro-3,6-dimethylphenoxy)ethyl]amine hydrochloride
- 2-(2-chloro-3,6-dimethylphenoxy)ethylamine hydrochloride
- 2-(2-chloro-3,6-dimethylphenoxy)ethylamine hydrochloride
Uniqueness
2-(2-chloro-3,6-dimethylphenoxy)ethylamine hydrochloride is unique due to its combination of a chlorinated dimethylphenoxy group and a furylmethylamine moiety This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds
Propiedades
IUPAC Name |
2-(2-chloro-3,6-dimethylphenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2.ClH/c1-11-5-6-12(2)15(14(11)16)19-9-7-17-10-13-4-3-8-18-13;/h3-6,8,17H,7,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWPABCFZSHFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCNCC2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-methoxyphenoxy)benzoyl]azepane](/img/structure/B4409767.png)
![2-chloro-5-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B4409774.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6-diphenyl-1,2,4-triazine](/img/structure/B4409779.png)
![2-methoxy-3-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4409784.png)
![4-[(benzylamino)carbonyl]phenyl propionate](/img/structure/B4409796.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409810.png)

![8-[4-(4-methylpiperazin-1-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4409849.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4409852.png)

![2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride](/img/structure/B4409856.png)
![3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride](/img/structure/B4409862.png)

